molecular formula C20H30N2O2 B1674276 Furazabol CAS No. 1239-29-8

Furazabol

Cat. No.: B1674276
CAS No.: 1239-29-8
M. Wt: 330.5 g/mol
InChI Key: RGLLOUBXMOGLDQ-IVEVATEUSA-N
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Biochemical Analysis

Biochemical Properties

Furazabol is metabolized into 16-hydroxythis compound and excreted in urine . The presence of this compound in urine can be monitored with a GC/MS procedure .

Cellular Effects

Biochemical tests of liver function are often abnormal in patients who take excessive doses of oral anabolic steroids like this compound .

Molecular Mechanism

As an anabolic steroid, it likely interacts with androgen receptors in the body, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound is approximately 4 hours . This suggests that the effects of this compound in the body are relatively short-lived.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with other anabolic steroids, it is likely that higher doses of this compound would result in more pronounced anabolic effects, as well as increased risk of adverse effects .

Metabolic Pathways

This compound is metabolized in the body into 16-hydroxythis compound . This metabolite can be detected in urine, suggesting that it is excreted via the kidneys .

Transport and Distribution

As a lipophilic compound, it is likely that this compound can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

As an anabolic steroid, it is likely that this compound interacts with androgen receptors in the cytoplasm of cells, influencing gene expression and protein synthesis .

Chemical Reactions Analysis

Furazabol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the furazan ring system.

    Substitution: Substitution reactions can occur at the 17-carbon position or the furazan ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .

Scientific Research Applications

Furazabol has been used in various scientific research applications, including:

Comparison with Similar Compounds

Furazabol is structurally similar to stanozolol, differing only by the presence of a furazan ring system instead of a pyrazole ring . Other similar compounds include:

    Stanozolol: Known for its anabolic properties and used in various medical and athletic applications.

    Oxandrolone: Another anabolic steroid with a high anabolic to androgenic ratio.

    Methandrostenolone: A widely used anabolic steroid with significant muscle-building effects.

This compound’s uniqueness lies in its specific structural modifications, which may confer different pharmacological properties compared to other anabolic steroids .

Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLLOUBXMOGLDQ-IVEVATEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046889
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-29-8
Record name Furazabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazabol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazabol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furazabol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURAZABOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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